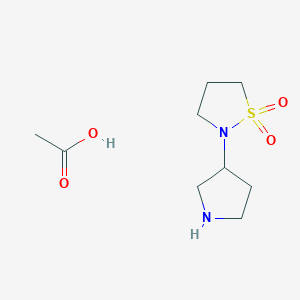

Acetic acid;2-pyrrolidin-3-yl-1,2-thiazolidine 1,1-dioxide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

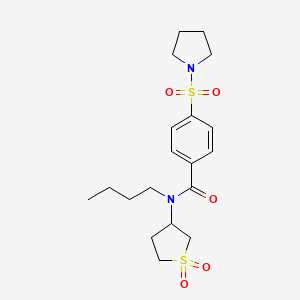

“Acetic acid;2-pyrrolidin-3-yl-1,2-thiazolidine 1,1-dioxide” is a compound that contains a thiazolidine motif . Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position . The presence of sulfur enhances their pharmacological properties .

Synthesis Analysis

Thiazolidine motifs are used as vehicles in the synthesis of valuable organic combinations . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .

Molecular Structure Analysis

The molecular structure of “this compound” includes a thiazolidine motif, which is a heterocyclic five-membered moiety with sulfur at the first position and nitrogen at the third position .

Chemical Reactions Analysis

Thiazolidine motifs are used in the synthesis of valuable organic combinations . They are involved in various chemical reactions, including multicomponent reactions, click reactions, and nano-catalysis .

Physical And Chemical Properties Analysis

The physical form of “this compound” is oil . Its IUPAC name is 2- (pyrrolidin-3-yl)isothiazolidine 1,1-dioxide acetate . It has a molecular weight of 250.32 .

科学的研究の応用

Acetic Acid in Scientific Research

Acetic acid, a simple carboxylic acid, is widely recognized for its role in industrial processes, environmental science, and organic synthesis. It serves as a critical solvent and reagent in the synthesis of various chemical compounds. For instance, acetic acid is involved in the production of vinyl acetate monomer (VAM), a precursor to polyvinyl acetate and other polymers (Kitis, 2004; Aminabhavi & Toti, 2003). It is also used in the pervaporation separation process, offering an economical and environmentally friendly method for separating acetic acid from aqueous solutions, highlighting its significance in recycling and waste reduction efforts.

Thiazolidine Derivatives in Scientific Research

Thiazolidine derivatives, characterized by a saturated five-membered ring containing sulfur and nitrogen atoms, exhibit a broad spectrum of biological activities and are subjects of interest in medicinal chemistry. These compounds are investigated for their antimicrobial, anti-inflammatory, and anticancer properties, making them potential candidates for drug development (Sahiba et al., 2020). The versatility of thiazolidines in chemical synthesis also extends to their use as intermediates in the production of various biologically active molecules. Their pharmacological relevance is further emphasized through studies exploring their synthesis and application in creating novel therapeutic agents.

Applications Beyond Biomedicine

In addition to biomedical applications, acetic acid and thiazolidine derivatives find utility in environmental science and industrial applications. Acetic acid is used in wastewater treatment as a disinfectant due to its efficacy in eliminating a wide range of microbial pathogens without leaving toxic residues (Kitis, 2004). Similarly, thiazolidine derivatives are explored for their potential in environmental remediation, serving as ligands in the formation of complexes with heavy metals, thereby aiding in pollution control and metal recovery efforts.

Safety and Hazards

将来の方向性

Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .

作用機序

Target of Action

Compounds containing thiazolidine motifs have been found to exhibit diverse biological properties, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activities .

Pharmacokinetics

It’s worth noting that the presence of sulfur in thiazolidine motifs enhances their pharmacological properties .

特性

IUPAC Name |

acetic acid;2-pyrrolidin-3-yl-1,2-thiazolidine 1,1-dioxide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2S.C2H4O2/c10-12(11)5-1-4-9(12)7-2-3-8-6-7;1-2(3)4/h7-8H,1-6H2;1H3,(H,3,4) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVYHZDWYMXNDJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C1CN(S(=O)(=O)C1)C2CCNC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-bromo-2-fluorophenyl)-2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2593083.png)

![4-[3-(2-Methylpropanesulfonyl)piperidine-1-carbonyl]benzonitrile](/img/structure/B2593091.png)

![Methyl 1-[2-(cyanomethylamino)-2-oxoethyl]-2,3,4,5-tetrahydro-1-benzazepine-7-carboxylate](/img/structure/B2593093.png)

![3-benzyl-2-(furan-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2593095.png)

![N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2593096.png)

![N-(1-cyanocyclohexyl)-2-({3-fluoro-4-[methyl(propan-2-yl)amino]phenyl}amino)propanamide](/img/structure/B2593101.png)